REACTION_CXSMILES
|
C1(P(=O)(O)O)CCCCC1.C1C=C2C(C=C([O:21][C:22]([C:24]3[C:29]([OH:30])=[CH:28][CH:27]=CC=3)=[O:23])C=C2)=CC=1>C([O-])(=O)CCCCCCCCCCCCCCCCC.[Zn+2].C([O-])(=O)CCCCCCCCCCCCCCCCC>[CH3:27][CH2:28][CH:29]([OH:30])[CH2:24][C:22]([OH:23])=[O:21].[CH3:28][CH:29]([OH:30])[CH2:24][C:22]([OH:23])=[O:21] |f:2.3.4,5.6|
|
Name
|
895k
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(CCCCC1)P(O)(O)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1=CC=C2C=C(C=CC2=C1)OC(=O)C3=CC=CC=C3O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
C(CCCCCCCCCCCCCCCCC)(=O)[O-].[Zn+2].C(CCCCCCCCCCCCCCCCC)(=O)[O-]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The powder blends prepared in a Pappenmeier high speed blender
|
Name
|
|
Type
|
product
|
Smiles
|
CCC(CC(=O)O)O.CC(CC(=O)O)O
|
Name
|
|
Type
|
product
|
Smiles
|
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |